molecular formula C8H8O4S B1294570 4-(Methylsulfonyl)benzoic acid CAS No. 4052-30-6

4-(Methylsulfonyl)benzoic acid

Cat. No.: B1294570
CAS No.: 4052-30-6
M. Wt: 200.21 g/mol
InChI Key: AJBWNNKDUMXZLM-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H8O4S. It is characterized by a benzoic acid core substituted with a methylsulfonyl group at the para position. This compound is known for its applications as a corrosion inhibitor and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylsulfonyl)benzoic acid can be synthesized through various methods. One common approach involves the nitration of 2-aminoterephthalic acid using nitric acid and sulfuric acid . Another method includes the oxidation of toluenes to benzoic acids using Cu(I) and HNO3 as catalysts .

Industrial Production Methods: Industrial production often employs the nitration method due to its efficiency and scalability. The reaction conditions typically involve controlled temperatures and the use of concentrated acids to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Methylsulfonyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

  • 4-Methanesulfonylbenzoic acid
  • 4-Carboxyphenyl methyl sulfone
  • 4-Methylsulphonylbenzoic acid

Comparison: 4-(Methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

Properties

IUPAC Name

4-methylsulfonylbenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBWNNKDUMXZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
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DSSTOX Substance ID

DTXSID90193531
Record name p-(Methylsulphonyl)benzoic acid
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Molecular Weight

200.21 g/mol
Source PubChem
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CAS No.

4052-30-6
Record name 4-(Methylsulfonyl)benzoic acid
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Record name 4-(Methylsulfonyl)benzoic acid
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Record name 4-(Methylsulfonyl)benzoic acid
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Synthesis routes and methods

Procedure details

A mixture of 5 g of 4-(methylthio)-benzoic acid (97%) and 30 mL of glacial acetic acid was formed. The mixture was cooled in a water bath containing a small amount of ice. To the mixture was added 8.5 g of 30% hydrogen peroxide gradually over one hour. No temperature rise was observed during the addition of the hydrogen peroxide. The reaction mixture was then heated for one and a half hours with the temperature ranging between 70° C. and 100° C. Heating was stopped and the reaction mixture was allowed to cool to room temperature. A solid was present in the reaction mixture. A solution of 3 g of sodium sulfite in 57 g of water was added to the reaction mixture. The solid was filtered from solution and was washed three times with cold deionized water. The solid was transferred to a watchglass and dried overnight. The dried product weighed 5.25 g which is a yield of 88.1% of the theoretical based upon the amount of the starting benzoic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Name
Quantity
57 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the methods for synthesizing 4-(methylsulfonyl)benzoic acid?

A1: Several methods exist for synthesizing this compound. One approach involves using 4-methylbenzenesulfonyl chloride as a starting material, followed by reduction, methylation, oxidation, and purification steps. [] Another method utilizes 2-chloro-4-(methylsulfonyl)toluene and employs liquid-phase catalytic oxidation using an Amoco catalyst in acetic acid. []

Q2: Are there any environmentally friendly approaches to synthesizing this compound?

A2: Yes, a greener synthesis method utilizes chloroacetic acid instead of dimethyl sulfate in the methylation process. This substitution significantly reduces cost and environmental impact compared to traditional methods. []

Q3: What is a significant challenge in the production of 2-chloro-4-(methylsulfonyl)benzoic acid, a related compound?

A3: A key challenge in producing 2-chloro-4-(methylsulfonyl)benzoic acid lies in achieving high purity and production rates. New synthetic routes are continually being developed to address this issue. []

Q4: What is a notable application of this compound in drug development?

A4: this compound serves as a key building block in synthesizing a benzoxazepine-containing kinase inhibitor, specifically the mTOR inhibitor 1. This compound has demonstrated potential in pharmaceutical research. []

Q5: How is this compound used in agricultural chemistry?

A5: this compound is a significant degradation product of mesotrione, a widely used herbicide in corn production. Understanding its presence in soil and water is crucial for assessing the environmental impact of mesotrione. [, ]

Q6: Has this compound been linked to any occupational health concerns?

A6: Yes, a related compound, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid, has been identified as a potential occupational hazard in a Finnish chemical factory. It has been linked to occupational asthma, rhinitis, and urticaria through IgE-mediated mechanisms. [, ]

Q7: How are residues of mesotrione and its metabolites, including this compound, typically analyzed?

A7: Residues of mesotrione, 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), and 2-amino-4-methylsulfonyl-benzoic acid (AMBA) are commonly analyzed using a multi-step method involving extraction, cleanup using reverse-phase high-performance liquid chromatography (RPHPLC), conversion to AMBA, and final analysis by RPHPLC with fluorescence detection. []

Q8: What analytical techniques are used to quantify mesotrione and its degradation products in water samples?

A8: Several methods are available for quantifying mesotrione and its degradation products in water. One approach utilizes solid-phase fluoroimmunoassay (FIA) with direct fluorescence measurement on a solid support. [] Another method involves differential pulse voltammetry (DPV) using a glassy carbon electrode (GCE) for analysis. []

Q9: How is the environmental fate of mesotrione, including its degradation into compounds like this compound, studied?

A9: Researchers investigate the fate of mesotrione in the environment by quantifying its presence and the presence of its metabolites in various environmental matrices like soil and water. This helps assess the long-term impact of this herbicide on ecosystems. []

Q10: Has any research been conducted on the potential use of plants to remediate mesotrione and its degradation products, including this compound, from water?

A10: Yes, studies have explored the phytoremediation potential of Pistia stratiotes (water lettuce) for removing mesotrione and its degradation products, including this compound, from contaminated water. Results suggest that this plant can effectively remove these compounds without experiencing significant phytotoxic effects. []

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